molecular formula C8H13N3O B13504392 3-(Piperidin-4-yl)isoxazol-4-amine

3-(Piperidin-4-yl)isoxazol-4-amine

Cat. No.: B13504392
M. Wt: 167.21 g/mol
InChI Key: LVUZXLIDDPZIQZ-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)isoxazol-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an isoxazole ring, a privileged structure in medicinal chemistry, linked to a piperidine moiety, a common feature in pharmacologically active molecules . The isoxazole scaffold is found in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . The integration of the piperidine ring further enhances its potential as a building block for central nervous system (CNS) active compounds and other therapeutic agents. Researchers utilize this compound as a key synthetic intermediate for the development of novel molecular hybrids. The hybridization of different pharmacophores, such as isoxazole and piperidine, into a single molecule is a sophisticated strategy in drug design for tackling complex and multifactorial diseases . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-piperidin-4-yl-1,2-oxazol-4-amine

InChI

InChI=1S/C8H13N3O/c9-7-5-12-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2

InChI Key

LVUZXLIDDPZIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC=C2N

Origin of Product

United States

Preparation Methods

Core Ring Formation: Synthesis of Isoxazol-4-amine

Method A: Cyclization of Hydroxylamine Derivatives with Alkynes or Haloketones

One of the prevalent routes involves the cyclization of hydroxylamine derivatives with suitable precursors such as haloketones or alkynes. For example, the synthesis of isoxazol-4-amine derivatives can be achieved via the reaction of hydroxylamine hydrochloride with α,β-unsaturated carbonyl compounds or halogenated ketones under reflux conditions in ethanol or acetic acid, leading to regioselective ring closure.

Key Reaction Conditions:

  • Reagents: Hydroxylamine hydrochloride, haloketone or α,β-unsaturated carbonyl
  • Catalyst: None or catalytic amounts of base (e.g., sodium carbonate)
  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (~80-100°C)
  • Duration: 4-8 hours

Example:
Hydroxylamine hydrochloride reacts with 4-chlorobutanone under reflux to produce 4-amino-3-methylisoxazole, which can be further functionalized to introduce the amino group at position 4.

Functionalization of Isoxazol-4-amine Core

Method B: Nucleophilic Substitution and Amination

The amino group at the 4-position can be introduced via nucleophilic substitution reactions on halogenated isoxazoles. For instance, halogenated isoxazoles (e.g., 4-chloro or 4-iodo derivatives) can be reacted with ammonia or amines under nucleophilic substitution conditions to afford the amino derivatives.

Reaction Conditions:

  • Reagents: Ammonia or primary amines
  • Catalyst: None or catalytic base
  • Solvent: Ethanol or dimethylformamide
  • Temperature: 50-100°C
  • Duration: 12-24 hours

Example:
Reaction of 4-chloroisoxazole with ammonia in ethanol at elevated temperature yields 4-aminoisoxazole.

Synthesis of the Piperidin-4-yl Fragment

Method C: Nucleophilic Substitution on Piperidine Derivatives

The piperidin-4-yl group can be synthesized via alkylation of piperidine derivatives with suitable electrophiles such as halogenated compounds or via reductive amination.

Key Steps:

  • Starting from 4-piperidone or 4-chloropiperidine
  • Reaction with ammonia or primary amines under reflux
  • Alternatively, reductive amination of piperidin-4-one with formaldehyde or other aldehydes

Reaction Conditions:

  • Reagents: Halogenated piperidine, ammonia, or aldehydes
  • Catalyst: None or catalytic hydrogenation
  • Solvent: Ethanol, methanol, or acetic acid
  • Temperature: 50-80°C
  • Duration: 12-24 hours

Coupling of Isoxazol-4-amine with Piperidin-4-yl

Method D: Amide Bond Formation via Coupling Reagents

The final step involves coupling the amino isoxazole with the piperidinyl fragment, typically through amide bond formation facilitated by coupling reagents such as EDCI, DCC, or HATU.

Reaction Conditions:

  • Reagents: Isoxazol-4-amine derivative, piperidin-4-yl derivative
  • Coupling agents: EDCI, DCC, or HATU
  • Base: DIPEA or triethylamine
  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 50°C
  • Duration: 2-12 hours

Example:
Coupling of 4-amino-3-methylisoxazole with N-Boc-piperidine-4-carboxylic acid derivative yields the desired compound after deprotection.

Summary of Synthetic Route

Step Description Reagents & Conditions Yield References
1 Cyclization to form isoxazol-4-amine core Hydroxylamine hydrochloride + haloketone 70-85% ,
2 Halogenation at position 4 N/A Variable
3 Amination to introduce amino group NH3 or primary amines 60-80%
4 Synthesis of piperidin-4-yl fragment Alkylation/reductive amination 65-90% ,
5 Coupling of fragments EDCI/DCC coupling 50-70% ,

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)isoxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole or piperidine rings.

    Substitution: Substitution reactions can introduce different substituents on the rings, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: In chemistry, 3-(Piperidin-4-yl)isoxazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a potential treatment for conditions such as inflammation, cancer, and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)isoxazol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight Key Functional Groups Reported Biological Activity
3-(Piperidin-4-yl)isoxazol-4-amine Isoxazole + piperidine ~167.22 (est.) Amine, piperidine, isoxazole Not explicitly stated (inference: kinase or antimicrobial activity)
DMPI Indole + piperidine >400 (est.) Methylphenyl, indole, pyridine MRSA synergist (enhances carbapenem efficacy)
CDFII Indole + piperidine >450 (est.) Chlorophenyl, indole, fluoro MRSA synergist (similar to DMPI)
Benzoimidazole derivative Benzoimidazole + pyridine 531.69 Morpholinoethyl, dimethylisoxazole Unspecified (likely kinase inhibition due to structural motifs)
Isoxazol-4-ylamine Isoxazole 85.09 Amine Synthetic intermediate (e.g., coupling reactions)

Key Observations:

  • Piperidine vs. Indole Systems : DMPI and CDFII replace the isoxazole ring with an indole scaffold, increasing hydrophobicity and aromatic surface area, which may enhance membrane penetration in antimicrobial applications .
  • Complexity: The benzoimidazole derivative (C₃₁H₄₁N₅O₃) incorporates a morpholinoethyl group and dimethylisoxazole, suggesting improved solubility and target specificity compared to this compound .
  • Simpler Analogs : Isoxazol-4-ylamine lacks the piperidine ring, limiting its ability to engage in hydrogen bonding or charge-based interactions critical for biological activity .

Q & A

Q. What are the optimal synthetic routes for 3-(Piperidin-4-yl)isoxazol-4-amine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization reactions between piperidine derivatives and isoxazole precursors. Key steps include:
  • Reagent Selection : Use of sulfonylating agents (e.g., 3,5-dimethylisoxazol-4-sulfonyl chloride) to functionalize the piperidine ring .

  • Temperature Control : Maintain reactions at 0–5°C during sulfonation to avoid side products .

  • Purification : Column chromatography with ethyl acetate/hexane (1:3 ratio) or recrystallization in ethanol-water mixtures improves purity .

  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., piperidine NH2_2 protons at δ 1.4–1.8 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 179.1) .

    • Data Table : Synthetic Yields Under Varied Conditions
PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)
Piperidin-4-amineDCM0–56898.5%
Isoxazol-4-amineTHF255295.2%

Q. How can researchers validate the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Range : Test buffered solutions (pH 1–12) at 25°C and 40°C for 48 hours .
  • Analytical Tools : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and UV-Vis spectroscopy (λ = 260 nm) .
  • Key Findings : The compound is stable at pH 6–8 but degrades rapidly in acidic conditions (pH < 3) due to isoxazole ring hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Combine quantum mechanics (QM) and machine learning (ML):
  • Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for sulfonation or alkylation steps .
  • Data-Driven Optimization : Train ML models on experimental datasets (e.g., solvent polarity vs. yield) to predict optimal conditions .
  • Case Study : QM/ML hybrid workflows reduced reaction optimization time by 60% in analogous piperidine derivatives .

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?

  • Methodological Answer : Apply multi-technique cross-validation:
  • NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals (e.g., piperidine CH2_2 vs. isoxazole protons) .

  • High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Br-containing impurities) .

  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine chair conformation) .

    • Data Table : Discrepancy Resolution Workflow
TechniqueParameterContradictionResolution Method
1H^1H-NMRδ 2.1 ppmUnassigned multipletHSQC confirms CH2_2-SO2_2 coupling
HRMSm/z 295.79Adduct formationCollision-induced dissociation (CID)

Q. What experimental designs are suitable for optimizing the bioactivity of this compound analogs?

  • Methodological Answer : Use factorial design (DoE) to screen variables:
  • Factors : Substituent position (e.g., C-5 methyl vs. trifluoromethyl), solvent polarity, catalyst loading .
  • Response Metrics : Yield, IC50_{50} (enzyme inhibition), and logP (lipophilicity) .
  • Case Study : A 23^3 factorial design identified trifluoromethyl substitution at C-5 as critical for serotonin receptor binding (pIC50_{50} = 7.2) .

Structural and Functional Comparisons

Q. How do structural analogs of this compound differ in their biological target selectivity?

  • Methodological Answer : Compare analogs via molecular docking and binding assays:
  • Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT2A_{2A} receptor) .

  • In Vitro Assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells .

  • Key Finding : Pyridinyl substitution (vs. isoxazole) reduces off-target kinase inhibition by 40% .

    • Data Table : Analog Activity Profile
CompoundTarget (IC50_{50}, nM)Selectivity Ratio (vs. 5-HT2A_{2A})
Parent5-HT2A_{2A}: 121.0
C-5 CF3_3 analog5-HT2A_{2A}: 80.3 (vs. D2_2)

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